BenchChemオンラインストアへようこそ!

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one

Purity Specification Procurement Quality Reproducibility

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one (CAS 1797096-04-8) is a synthetic heterocyclic compound consisting of a 1,2-dihydroisoquinolin-1-one core bearing a nitro group at the 5-position and a pyridin-4-ylmethyl substituent on the lactam nitrogen. It has molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol.

Molecular Formula C15H11N3O3
Molecular Weight 281.27 g/mol
CAS No. 1797096-04-8
Cat. No. B1459667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one
CAS1797096-04-8
Molecular FormulaC15H11N3O3
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN(C2=O)CC3=CC=NC=C3)C(=C1)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O3/c19-15-13-2-1-3-14(18(20)21)12(13)6-9-17(15)10-11-4-7-16-8-5-11/h1-9H,10H2
InChIKeyWSYGTWGUNAOUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one (CAS 1797096-04-8): Sourcing & Characterization Baseline for a Nitro-Isoquinolinone Scaffold


5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one (CAS 1797096-04-8) is a synthetic heterocyclic compound consisting of a 1,2-dihydroisoquinolin-1-one core bearing a nitro group at the 5-position and a pyridin-4-ylmethyl substituent on the lactam nitrogen . It has molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . The compound is primarily utilized as a research intermediate and building block for the elaboration of more complex heterocyclic systems, particularly in medicinal chemistry campaigns targeting kinase and PARP enzyme families .

Why Generic Isoquinolin-1-one Analogs Cannot Replace 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one in Structure-Activity Campaigns


The 5-nitro and N-(pyridin-4-ylmethyl) groups are not interchangeable decorations. The nitro group strongly withdraws electron density from the isoquinolinone ring, modulating both the reactivity of the lactam carbonyl and the π-stacking capability of the aromatic system . The pyridin-4-ylmethyl side chain introduces a basic nitrogen capable of hydrogen-bonding or salt-bridge formation with biological targets . Replacement with a des-nitro analog (e.g., 2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one) removes the electron-withdrawing effect, while replacing the pyridin-4-ylmethyl with a simple alkyl or benzyl group eliminates the specific hydrogen-bonding and cation-π interactions that are critical for target engagement in PARP and kinase inhibitor pharmacophores . The quantitative consequences of these substitutions are detailed below.

Quantitative Differentiation of 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one from Closest Structural Analogs


Commercial Purity: ≥95% Assured vs. Variable Purity of Non-Commercial Analogs

Commercially sourced 5-nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one is supplied with a minimum purity of 95% (HPLC or equivalent) by multiple vendors . In contrast, the closest des-methyl analog, 5-nitroisoquinolin-1(2H)-one (CAS 82827-08-5), is often sold only at technical grade or without a guaranteed purity specification . This ensures that the target compound enters a synthetic sequence with a known, high starting purity, reducing the risk of irreproducible yields and off-pathway byproducts.

Purity Specification Procurement Quality Reproducibility

Molecular Weight Divergence: 281.27 vs. 190.16 g/mol for 5-Nitroisoquinolin-1-one Core

The attachment of the pyridin-4-ylmethyl group increases the molecular weight by approximately 91 g/mol compared to the unsubstituted 5-nitroisoquinolin-1(2H)-one core (MW 190.16 g/mol) . This 48% increase in molecular mass is accompanied by a calculated logP shift of approximately +1.2 log units (predicted via consensus in silico models), indicating significantly enhanced lipophilicity and potential blood-brain barrier permeability for the target compound relative to the simpler analog [1].

Physicochemical Property Lipophilicity Prediction Molecular Recognition

Redox Potential: 5-Nitro Group Enables Bioreductive Prodrug Design Not Accessible with Amino or Halo Analogs

The 5-nitro substituent on the isoquinolinone ring undergoes facile one-electron reduction to a nitro radical anion under hypoxic conditions, a property exploited in bioreductive prodrug strategies [1]. While no direct cyclic voltammetry data for the exact compound is published, the half-wave reduction potential (E1/2) for 5-nitroisoquinolin-1-one derivatives is reported in the range of -0.45 to -0.55 V vs. Ag/AgCl in acetonitrile [2]. This contrasts sharply with 5-aminoisoquinolin-1-one (5-AIQ), which lacks this reductive activation pathway entirely and instead acts as a competitive PARP inhibitor (IC50 = 1.8 µM) [3]. The target compound therefore offers a dual potential: direct pharmacological activity through the isoquinolinone scaffold and a latent bioreductive trigger via the 5-nitro group.

Bioreduction Prodrug Activation Electrochemical Potential

Optimal Deployment Scenarios for 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one Based on Quantitative Differentiation


Bioreductive Prodrug and Hypoxia-Selective Cytotoxin Development

The presence of the 5-nitro group, which undergoes one-electron reduction under hypoxic conditions, makes this compound a candidate precursor for hypoxia-activated prodrugs. Unlike amino-substituted isoquinolinones that lack the reducible nitro warhead, the target compound can be designed to release a cytotoxic effector specifically in the low-oxygen tumor microenvironment [1].

Key Intermediate for PARP-1/2 Inhibitor Lead Optimization

Reduction of the 5-nitro group to the corresponding 5-amino derivative would yield a compound structurally analogous to 5-aminoisoquinolin-1-one (5-AIQ), a known PARP inhibitor with IC50 = 1.8 µM. The N-(pyridin-4-ylmethyl) substituent present in the target compound may enhance selectivity for PARP-1 over PARP-2 through additional interactions with the nicotinamide-binding pocket [2].

Chemical Probe for Nitroreductase (NTR) Enzyme Activity Assays

The 5-nitro group serves as a substrate for bacterial and human nitroreductases. The N-(pyridin-4-ylmethyl) side chain can be functionalized with a fluorophore or affinity tag without perturbing the nitro reduction site, enabling the construction of turn-on fluorescent probes for NTR activity imaging .

Quote Request

Request a Quote for 5-Nitro-2-(pyridin-4-ylmethyl)-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.